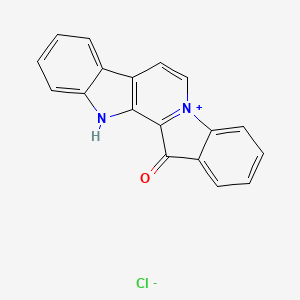

Grayanotoxin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

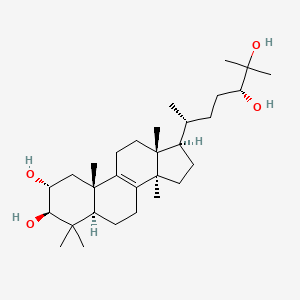

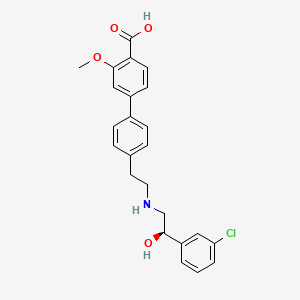

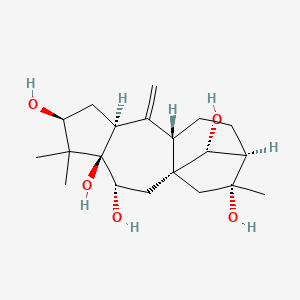

Grayanotoxins are highly toxic diterpenoids found in the leaves of several species of the genera Rhododendron, Kalmia, and Leucothoe in the large Ericaceae (heather) family . Grayanotoxin II is one of the most common grayanotoxins .

Synthesis Analysis

The total syntheses of grayanane diterpenoids have been accomplished by only seven groups, which have mainly focused on the same carbon skeleton . The total syntheses feature a Ni-catalyzed α-vinylation of -ketoester to construct a bicyclo β [3.2.1]octane ring system, an intramolecular Pauson – Khand reaction of enyne to construct a 7/5-bicyclic ring system, a biomimetic 1,2-rearrangement of grayanane-type 5/7/6/5 skeleton to generate .

Molecular Structure Analysis

The crystal and molecular structure of a grayanotoxin derivative, iso-grayanotoxin II, is presented . The molecule has a pentacyclic structure consisting of two five-membered, one six-membered, one seven-membered, and one three-membered rings .

Chemical Reactions Analysis

Irradiation of this compound tetraacetate with UV light in the presence of lead tetraacetate in benzene afforded 1-epi-grayanol A pentaacetate in high yield .

Applications De Recherche Scientifique

Biological and Toxicological Insights

Research has delved into the toxicological aspects of grayanotoxins, particularly grayanotoxin II, highlighting their dual nature as both potentially medicinal and poisonous compounds. These toxins, when ingested in significant amounts through sources like honey or plant materials, can lead to intoxication characterized by cardiovascular disturbances among other symptoms. The mode of action involves their interaction with sodium ion channels, placing them in a partially open state, which contributes to the manifestation of symptoms such as hypotension and various rhythm disorders including bradycardia and atrial fibrillation (Šramková & Kačániová, 2020; Gami & Dhakal, 2017).

Environmental and Ecological Considerations

This compound's role extends beyond its direct impact on human health, influencing ecological dynamics and water quality. The presence of grayanotoxins in aquatic ecosystems, produced by cyanobacteria during blooms, poses a risk not only to human health but also affects biodiversity and the quality of water bodies. The ecological implications of these toxins, their bioaccumulation, and their effects on aquatic animals underline the need for comprehensive management strategies to mitigate their impact (Corbel, Mougin, & Bouaïcha, 2014; Ferrão-Filho & Kozlowsky-Suzuki, 2011).

Mécanisme D'action

The toxicity of grayanotoxin is derived from its ability to interfere with voltage-gated sodium channels located in the cell membrane of neurons . Grayanotoxin acts on sodium ion channels and muscarinic receptors, leading to cardiac disorders (hypotension and different rhythm disorders including bradycardia, bradydysrhythmias, atrial fibrillation, nodal rhythm, atrioventricular block, and complete atrioventricular block) and respiratory depression .

Orientations Futures

The bioinspired total syntheses of six grayanane diterpenoids with three distinct carbon skeletons: grayanotoxins II/III, kalmanol, and rhodomollacetals A–C were disclosed . Among them, the total syntheses of rhodomollacetals AC were achieved for the first time . This work aims at providing a critical perspective on grayanane synthesis, highlighting the advantages and downsides of each strategy, as well as the challenges remaining to be tackled .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Grayanotoxin II can be achieved through a multi-step process starting with commercially available starting materials. The key steps in the synthesis include the protection of the hydroxyl groups, formation of the C-C bond, and deprotection of the hydroxyl groups.", "Starting Materials": [ "Acetone", "Methylmagnesium chloride", "2,4,6-triisopropylbenzenesulfonyl chloride", "2,4,6-triisopropylbenzenesulfonyl hydrazide", "2,4,6-triisopropylbenzenesulfonyl hydrazine", "2,4,6-triisopropylbenzenesulfonyl azide", "2,4,6-triisopropylbenzenesulfonyl amine", "3,4-dihydroxybenzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde using 2,4,6-triisopropylbenzenesulfonyl chloride to form the corresponding benzyl ether.", "Formation of the C-C bond between the protected 3,4-dihydroxybenzaldehyde and methylmagnesium chloride to form the corresponding alcohol.", "Deprotection of the benzyl ether using 2,4,6-triisopropylbenzenesulfonyl hydrazide and sodium borohydride to form the corresponding alcohol.", "Conversion of the alcohol to the corresponding aldehyde using sodium hydroxide.", "Formation of the cyclic imine using 2,4,6-triisopropylbenzenesulfonyl hydrazine and hydrochloric acid.", "Reduction of the imine using sodium borohydride to form the corresponding amine.", "Formation of the azide using 2,4,6-triisopropylbenzenesulfonyl azide and methanol.", "Reduction of the azide using sodium borohydride to form the corresponding amine.", "Formation of the final compound through a series of cyclization reactions using various solvents including ethanol, diethyl ether, and chloroform." ] } | |

Numéro CAS |

4678-44-8 |

Formule moléculaire |

C20H32O5 |

Poids moléculaire |

352.5 g/mol |

Nom IUPAC |

(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1 |

Clé InChI |

KEOQZUCOGXIEQR-BBLSUVPKSA-N |

SMILES isomérique |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O |

SMILES |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

SMILES canonique |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Grayanotoxin II; G-II; delta(sup 10 (18))-Andromedenol; Deacetylanhydroandromedotoxin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)